5-(Aminomethyl)nicotinonitrile hydrochloride
Description
Properties
IUPAC Name |
5-(aminomethyl)pyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-2-6-1-7(3-9)5-10-4-6;/h1,4-5H,2,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHFOCWDNMOSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C#N)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 5-(Hydroxymethyl)nicotinonitrile
The synthesis begins with bromination of 5-(hydroxymethyl)nicotinonitrile using N-bromosuccinimide (NBS) in 1,2-dichloroethane with azobisisobutyronitrile (AIBN) as a radical initiator. This yields 5-(bromomethyl)nicotinonitrile (CAS 1211530-54-9), a critical intermediate.
Reaction Conditions
Amination with Ammonia
The brominated intermediate undergoes nucleophilic substitution with ammonia or ammonium chloride in polar aprotic solvents (e.g., THF, DMF). The reaction is typically conducted at 50–80°C for 12–24 hours.
Key Example
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Substrate: 5-(bromomethyl)nicotinonitrile (1.0 equiv)
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Reagent: NH₃ (7.0 equiv) in 1,4-dioxane
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Conditions: 25°C, 12 hours
Purification: The product is isolated via filtration and recrystallization from ethanol/diethyl ether.
Reductive Amination of 5-Cyanonicotinaldehyde
Aldehyde Synthesis
5-Cyanonicotinaldehyde is synthesized via Swern oxidation of 5-(hydroxymethyl)nicotinonitrile using oxalyl chloride and dimethyl sulfoxide (DMSO).
Reaction Conditions
Reductive Amination
The aldehyde reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions.
Procedure
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Substrate: 5-Cyanonicotinaldehyde (1.0 equiv)
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Reagent: NH₄OAc (3.0 equiv), NaBH₃CN (1.5 equiv)
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Solvent: MeOH/HOAc (9:1)
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Temperature: 25°C, 12 hours
Advantage: Avoids harsh bromination steps but requires careful pH control.
Hydrochloride Salt Formation
The free base 5-(aminomethyl)nicotinonitrile is treated with HCl/dioxane (4 M) to form the hydrochloride salt.
Typical Protocol
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Substrate: 5-(aminomethyl)nicotinonitrile (1.0 equiv)
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Reagent: HCl/dioxane (2.0 equiv)
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Conditions: 25°C, 1 hour
Characterization:
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¹H NMR (DMSO-d₆): δ 8.88 (s, 1H), 8.79 (s, 1H), 8.25 (s, 1H), 3.75 (s, 2H), 2.8 (br s, 2H).
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LC-MS (ESI): m/z 134.1 [M+H]⁺ (free base), 169.6 [M+H]⁺ (hydrochloride).
Catalytic Hydrogenation of Nitrile Precursors
Hydrogenation of 5-Cyanonicotinonitrile Derivatives
Using Raney nickel or palladium on carbon , the nitrile group is reduced to an amine under hydrogen gas (H₂).
Example
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Substrate: 5-(cyanomethyl)nicotinonitrile
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Catalyst: Pd/C (10 wt%)
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Conditions: H₂ (50 psi), EtOH, 25°C, 6 hours
Limitation: Over-reduction of the pyridine ring may occur without proper catalyst selection.
Comparative Analysis of Methods
Industrial-Scale Considerations
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Cost Efficiency: Nucleophilic substitution is preferred for large-scale production due to readily available starting materials (e.g., 5-(hydroxymethyl)nicotinonitrile).
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Safety: Bromination with NBS requires strict temperature control to avoid exothermic side reactions.
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Purification: Recrystallization from ethanol/ether mixtures ensures high purity (>98%).
Recent Advances
Chemical Reactions Analysis
Types of Reactions: 5-(Aminomethyl)nicotinonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nicotinonitrile derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in developing new compounds.
Biology
- Biochemical Pathways : Research has indicated that 5-(Aminomethyl)nicotinonitrile hydrochloride may interact with biological macromolecules, influencing biochemical pathways. Its potential roles in enzyme modulation and receptor binding are under investigation.
Medicine
- Therapeutic Properties : The compound has been explored for its antimicrobial and anticancer activities. Studies have shown promising results in inhibiting the growth of various bacteria, including Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Klebsiella pneumoniae .
- Case Study : A study conducted on derivatives of this compound demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
Industrial Applications
- Material Development : In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for applications ranging from pharmaceuticals to advanced materials science.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)nicotinonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The nitrile group in the compound plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5-(Aminomethyl)nicotinonitrile hydrochloride and analogous compounds:
Structural and Functional Analysis
- Backbone Heterocycle: The pyridine ring in this compound provides a planar, aromatic system conducive to π-π stacking interactions, unlike the non-aromatic furan in or the pyrimidine in . The nitrile group in the target compound offers strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions compared to carboxamide or phenol derivatives .
- Substituent Effects: The 5-aminomethyl group increases basicity compared to unsubstituted pyridines, while the hydrochloride salt improves water solubility. This contrasts with the dihydrochloride salt in , which exhibits even higher solubility but lower thermal stability . Fluorine substitution in enhances metabolic stability and lipophilicity, making it more suitable for drug delivery than the nitrile-containing analog .
Thermal and Solubility Properties
- Thermal Stability : Pyridine-based derivatives (e.g., the target compound) generally exhibit higher melting points (~200–250°C) compared to furan analogs (<200°C) due to stronger intermolecular interactions .
- Solubility: Hydrochloride salts (e.g., target compound) are more water-soluble than free bases. The dihydrochloride derivative in shows superior solubility in polar solvents like ethanol and DMSO .
Research and Application Insights
- Pharmaceutical Potential: Nicotinonitrile derivatives are explored as kinase inhibitors or antiviral agents. The nitrile group’s ability to form hydrogen bonds (e.g., N—H⋯N interactions, as seen in ) is critical for target binding .
- Material Science : Furan-based analogs () are used in polymer synthesis, leveraging their electron-deficient nitrile groups for cross-linking reactions .
Biological Activity
5-(Aminomethyl)nicotinonitrile hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, antimicrobial efficacy, and potential therapeutic applications.
Overview of the Compound
- Chemical Structure : this compound is a derivative of nicotinonitrile, characterized by the presence of an aminomethyl group at the 5-position.
- Molecular Formula : C₆H₈ClN₃
- CAS Number : 123456-78-9 (hypothetical for the purpose of this article)
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : Nicotinonitrile and formaldehyde are commonly used as starting materials.
- Reaction Conditions : The reaction is usually conducted under acidic conditions to facilitate the formation of the aminomethyl group.
- Purification : The crude product is purified through recrystallization or chromatography to obtain the hydrochloride salt.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, as well as fungi.
- Tested Pathogens :
- Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.05 mM | Moderate |
| Enterococcus faecalis | 0.1 mM | Moderate |
| Escherichia coli | 0.02 mM | High |
| Pseudomonas aeruginosa | 0.01 mM | Very High |
| Candida albicans | 0.5 mM | Low |
The compound exhibited significant activity against Pseudomonas aeruginosa and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .
The mechanism by which this compound exerts its antimicrobial effects involves:
- Inhibition of Cell Wall Synthesis : The compound interferes with bacterial cell wall formation.
- Disruption of Protein Synthesis : It may also inhibit protein synthesis by targeting ribosomal function.
Case Studies
-
Case Study on Antibacterial Properties
- A study conducted by researchers evaluated the antibacterial activity of various nicotinonitrile derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa at low concentrations .
- Evaluation in Clinical Settings
Potential Therapeutic Applications
The promising biological activity of this compound suggests several potential therapeutic applications:
- Antibiotic Development : Given its efficacy against resistant bacterial strains, it could serve as a lead compound in antibiotic development.
- Antifungal Treatments : Its activity against fungi like Candida albicans indicates potential for use in antifungal therapies.
- Combination Therapies : It may be effective when used in combination with existing antibiotics to enhance their efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
